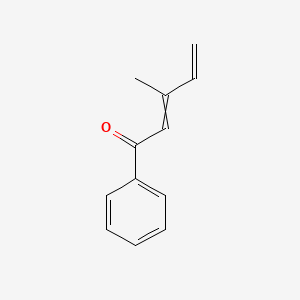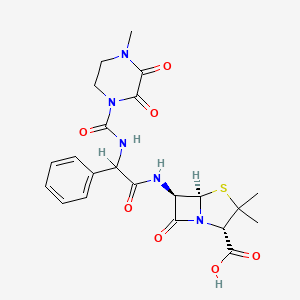
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to penicillin and is known for its potent antibacterial properties. It is designed to inhibit bacterial cell wall synthesis, making it effective against a wide range of bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the penicillanic acid core, which is derived from 6-aminopenicillanic acid.
Amidation: The penicillanic acid core undergoes amidation with 4-methyl-2,3-dioxo-1-piperazinecarboxylic acid to form the intermediate compound.
Acylation: The intermediate is then acylated with phenylacetic acid to introduce the phenylacetamido group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamido group.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amide and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives with altered antibacterial properties.
Reduction Products: Reduced derivatives with modified pharmacokinetics.
Substitution Products: Substituted derivatives with potential new biological activities.
科学研究应用
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotic synthesis and reactivity.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用机制
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The molecular targets include various PBPs, and the pathways involved are crucial for bacterial cell wall biosynthesis.
相似化合物的比较
Similar Compounds
Penicillin G: A widely used beta-lactam antibiotic with a similar core structure.
Amoxicillin: Another beta-lactam antibiotic with an additional hydroxyl group on the phenyl ring.
Ampicillin: A beta-lactam antibiotic with an amino group on the phenyl ring.
Uniqueness
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is unique due to the presence of the piperazinecarboxamido group, which enhances its antibacterial activity and spectrum. This structural modification allows it to overcome certain bacterial resistance mechanisms, making it a valuable addition to the beta-lactam antibiotic family.
属性
CAS 编号 |
59723-60-3 |
|---|---|
分子式 |
C22H25N5O7S |
分子量 |
503.5 g/mol |
IUPAC 名称 |
(2S,5R,6R)-3,3-dimethyl-6-[[2-[(4-methyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H25N5O7S/c1-22(2)14(20(32)33)27-16(29)13(19(27)35-22)23-15(28)12(11-7-5-4-6-8-11)24-21(34)26-10-9-25(3)17(30)18(26)31/h4-8,12-14,19H,9-10H2,1-3H3,(H,23,28)(H,24,34)(H,32,33)/t12?,13-,14+,19-/m1/s1 |
InChI 键 |
JVLJGXUDTPNXKM-YXAHYYACSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C(=O)C4=O)C)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C(=O)C4=O)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)


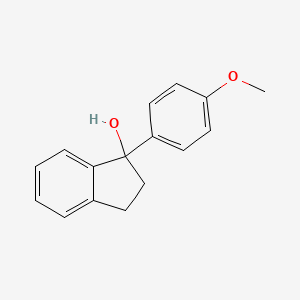
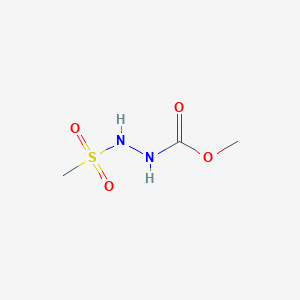

![4-Methoxy-N-{2-[1-(pyridin-2-yl)propan-2-yl]phenyl}benzamide](/img/structure/B14612758.png)
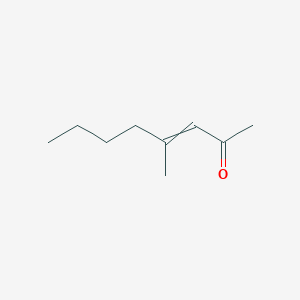

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
